5-Fluoro-2-(pyrrolidin-3-yloxy)pyridine
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Overview
Description
5-Fluoro-2-(pyrrolidin-3-yloxy)pyridine is a fluorinated pyridine derivative. This compound is of interest due to its unique chemical structure, which combines a fluorine atom and a pyrrolidin-3-yloxy group attached to a pyridine ring. Such structural features often impart distinct chemical and biological properties, making it a valuable subject for research in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-2-(pyrrolidin-3-yloxy)pyridine typically involves the diazotization of substituted 2-aminopyridines followed by nucleophilic substitution reactions. One common method includes the following steps:
Diazotization: Substituted 2-aminopyridines are treated with sodium nitrite (NaNO₂) in the presence of hydrofluoric acid (HF) to form the corresponding diazonium salt.
Nucleophilic Substitution: The diazonium salt is then reacted with pyrrolidin-3-ol under basic conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-2-(pyrrolidin-3-yloxy)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide (NaOCH₃) in methanol.
Major Products
Oxidation: Formation of pyridine N-oxide derivatives.
Reduction: Formation of reduced pyridine derivatives.
Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
5-Fluoro-2-(pyrrolidin-3-yloxy)pyridine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structural features.
Industry: Utilized in the development of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of 5-Fluoro-2-(pyrrolidin-3-yloxy)pyridine involves its interaction with specific molecular targets. The fluorine atom and pyrrolidin-3-yloxy group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoro-5-(pyrrolidin-3-yloxy)pyridine
- 5-Fluoro-2-(morpholin-4-yloxy)pyridine
- 2-Fluoro-5-(piperidin-1-yloxy)pyridine
Uniqueness
5-Fluoro-2-(pyrrolidin-3-yloxy)pyridine is unique due to the specific positioning of the fluorine atom and the pyrrolidin-3-yloxy group on the pyridine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
5-fluoro-2-pyrrolidin-3-yloxypyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11FN2O/c10-7-1-2-9(12-5-7)13-8-3-4-11-6-8/h1-2,5,8,11H,3-4,6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJHCMUSECGDXSZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1OC2=NC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11FN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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